4,7-Dicloroquinolina

Descripción general

Descripción

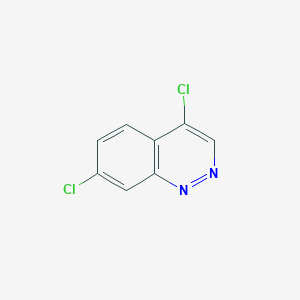

4,7-Dichlorocinnoline is a heterocyclic aromatic organic compound with the molecular formula C8H4Cl2N2 It is a derivative of cinnoline, where two chlorine atoms are substituted at the 4 and 7 positions of the cinnoline ring

Aplicaciones Científicas De Investigación

4,7-Dichlorocinnoline has several applications in scientific research:

Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceutical compounds, including antimalarial drugs like chloroquine and hydroxychloroquine.

Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.

Biological Research: It is employed in the study of enzyme inhibitors and receptor antagonists.

Industrial Applications: 4,7-Dichlorocinnoline is used in the production of dyes, pigments, and other specialty chemicals

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dichlorocinnoline typically involves the following steps:

Condensation: 3-chloroaniline is condensed with diethyl ethoxymethylene malonate in the presence of paraffin oil at a temperature range of 230-260°C.

Cyclization: The resulting product undergoes cyclization to form a quinoline derivative.

Hydrolysis: The intermediate is hydrolyzed using sodium hydroxide solution to yield 4-hydroxy-7-chloroquinoline.

Decarboxylation: The hydrolyzed product is then subjected to decarboxylation under pressure and elevated temperature.

Chlorination: Finally, the 4-hydroxy-7-chloroquinoline is chlorinated using phosphorus oxychloride to obtain 4,7-Dichlorocinnoline

Industrial Production Methods

The industrial production of 4,7-Dichlorocinnoline follows a similar synthetic route but is optimized for higher yields and purity. The process involves:

Hydrolysis and Acid Adjustment: Using 10% sodium hydroxide solution to prepare 4-hydroxy-7-chloroquinoline-3-carboxylic acid.

Decarboxylation: Producing 4-hydroxy-7-chloroquinoline.

Chlorination: Using phosphorus oxychloride to obtain 4,7-Dichlorocinnoline crude products.

Refining: One-step refining to achieve a product purity of over 99%.

Análisis De Reacciones Químicas

Types of Reactions

4,7-Dichlorocinnoline undergoes various chemical reactions, including:

Nucleophilic Aromatic Substitution: The chlorine atoms in the 4 and 7 positions are highly reactive and can be replaced by nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as primary amines, thiols, and alkoxides are commonly used. The reactions typically occur under mild conditions with the use of solvents like ethanol or dimethylformamide.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

Substitution Products: Depending on the nucleophile used, various substituted derivatives of 4,7-Dichlorocinnoline can be obtained.

Oxidation Products: Oxidation can lead to the formation of quinoline N-oxides.

Reduction Products: Reduction can yield partially or fully hydrogenated derivatives.

Mecanismo De Acción

The mechanism of action of 4,7-Dichlorocinnoline involves its interaction with various molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

Receptor Antagonism: It can act as an antagonist to certain receptors, preventing the binding of natural ligands and modulating biological responses.

Pathways Involved: The specific pathways depend on the biological context and the target molecule.

Comparación Con Compuestos Similares

Similar Compounds

4,7-Dichloroquinoline: Similar in structure but with a quinoline ring instead of a cinnoline ring.

4-Chlorocinnoline: Contains only one chlorine atom at the 4 position. It has different reactivity and applications.

7-Chlorocinnoline: Contains only one chlorine atom at the 7 position. It is used in different synthetic pathways.

Uniqueness

4,7-Dichlorocinnoline is unique due to the presence of two chlorine atoms at specific positions, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals .

Actividad Biológica

4,7-Dichlorocinnoline is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimalarial and anticancer research. This article delves into the synthesis, biological evaluation, and potential therapeutic applications of 4,7-Dichlorocinnoline, supported by relevant case studies and research findings.

Synthesis of 4,7-Dichlorocinnoline Derivatives

The synthesis of 4,7-Dichlorocinnoline typically involves methods such as ultrasonic reactions with thiosemicarbazide or other amines to enhance its biological properties. For instance, the reaction of 4,7-dichloroquinoline with thiosemicarbazide has been reported to yield derivatives with improved pharmacological profiles .

Antimalarial Activity

4,7-Dichlorocinnoline exhibits significant antimalarial activity against Plasmodium falciparum, with studies showing IC50 values as low as 6.7 nM for sensitive strains and 8.5 nM for resistant strains. In comparative studies, chloroquine's IC50 values were noted to be higher at 23 nM and 27.5 nM for sensitive and resistant strains, respectively .

Table 1: Antimalarial Activity of 4,7-Dichlorocinnoline

| Compound | IC50 (nM) | Strain Type |

|---|---|---|

| 4,7-Dichlorocinnoline | 6.7 | CQ-sensitive |

| 8.5 | CQ-resistant | |

| Chloroquine | 23 | CQ-sensitive |

| 27.5 | CQ-resistant |

In vivo studies have further validated these findings, demonstrating a significant reduction in parasitemia in mice treated with 4,7-Dichlorocinnoline compared to controls .

Anticancer Activity

Research has also highlighted the anticancer potential of 4,7-Dichlorocinnoline derivatives. A study evaluated the cytotoxic effects on various cancer cell lines including MCF-7 (breast cancer), HCT-116 (colon carcinoma), and HeLa (cervical carcinoma) cells. The most active derivatives showed IC50 values ranging from 14.53 to 21.41 µM across different cell lines .

Table 2: Anticancer Activity of Selected Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound (3) | MCF-7 | 14.68 |

| Compound (9) | HCT-116 | 21.41 |

| Compound (8) | HeLa | 50.03 |

The mechanism of action appears to involve inhibition of key cellular pathways such as protein kinases and topoisomerases, which are critical for cancer cell proliferation and survival .

Case Studies

Several case studies have documented the effectiveness of 4,7-Dichlorocinnoline in laboratory settings:

- Antimalarial Efficacy : A study conducted on mice infected with P. falciparum showed that treatment with 4,7-Dichlorocinnoline resulted in a significant decrease in parasitemia levels compared to untreated controls.

- Cytotoxicity Assessment : In vitro assays demonstrated that derivatives of 4,7-Dichlorocinnoline selectively targeted cancer cells while exhibiting minimal toxicity towards normal human liver cells (HL-7702), indicating a favorable therapeutic index .

Propiedades

IUPAC Name |

4,7-dichlorocinnoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2/c9-5-1-2-6-7(10)4-11-12-8(6)3-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NINQYOWDHNSQQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)N=NC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.